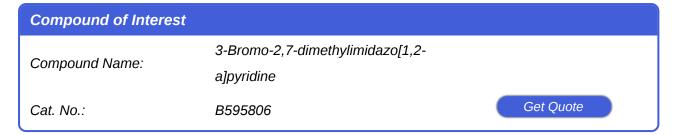


# 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine CAS number

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An In-depth Technical Guide to 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Imidazo[1,2-a]pyridines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities. This technical guide focuses on the specific derivative, **3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine**, providing comprehensive information on its chemical identity, properties, and the broader context of its synthesis and potential applications based on related structures. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

# Compound Identification and Physicochemical Properties

**3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine** is a halogenated derivative of the 2,7-dimethylimidazo[1,2-a]pyridine core. The introduction of a bromine atom at the 3-position can significantly influence the compound's physicochemical properties and biological activity, making it a key intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine



Property	Value	Reference
CAS Number	1335054-56-2	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrN <sub>2</sub> [1]	
Molecular Weight	225.09 g/mol [1]	
Canonical SMILES	CC1=CC2=C(N=C1)N=C(C=C 2C)Br	
Storage	Sealed in dry, Room Temperature	[1]

## **Synthesis and Chemical Reactivity**

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an  $\alpha$ -haloketone. This general approach can be adapted for the synthesis of **3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine**.

## Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. The general protocol is as follows:

- Reaction Setup: A solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF), is prepared in a roundbottom flask equipped with a reflux condenser.
- Addition of Reagents: An α-haloketone (1.1 equivalents) is added to the solution. For the synthesis of the target compound, a brominated α-ketone would be a logical choice.
- Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is



then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure imidazo[1,2-a]pyridine derivative.

A variety of synthetic strategies for imidazo[1,2-a]pyridines have been reviewed, including condensation reactions, multicomponent reactions, and oxidative couplings, offering a broad toolkit for chemists.[2]

A potential two-step synthesis workflow for the target compound.

## **Biological Activity and Therapeutic Potential**

While specific biological data for **3-Bromo-2,7-dimethylimidazo**[**1,2-a]pyridine** is not extensively documented in publicly available literature, the broader class of **2,7-dimethylimidazo**[**1,2-a**]pyridine derivatives has shown significant promise, particularly as antituberculosis agents.

### **Antituberculosis Activity**

Research has demonstrated that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exhibit potent activity against Mycobacterium tuberculosis. These compounds have been shown to be effective against both replicating and non-replicating bacteria, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]

Table 2: In Vitro Antituberculosis Activity of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide Derivatives

Compound Derivative	Target	MIC90 (μM)	Reference
Carboxamides	Replicating Mtb	0.4–1.9	[3]
Carboxamides	Non-replicating Mtb	0.4–1.9	[3]
Carboxamides	MDR-Mtb	0.07–2.2	[3]
Carboxamides	XDR-Mtb	0.07–0.14	[3]

The mechanism of action for some of these compounds has been identified as the inhibition of QcrB, a component of the electron transport chain, which is essential for cellular respiration



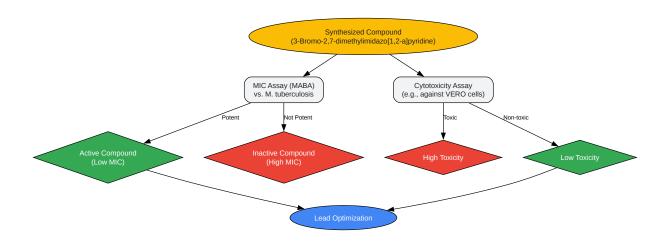
and energy production in M. tuberculosis.

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the antitubercular activity of a compound is the Microplate Alamar Blue Assay (MABA).

- Preparation of Compound Plates: The test compounds are serially diluted in a 96-well microplate.
- Inoculum Preparation: A culture of Mycobacterium tuberculosis (e.g., H37Rv strain) is grown to mid-log phase and then diluted to a standardized concentration.
- Inoculation: The bacterial suspension is added to each well containing the test compound.
   Control wells (no drug) are also included.
- Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).
- Addition of Indicator Dye: A solution of Alamar Blue is added to each well.
- Reading Results: After further incubation, the plates are read visually or with a fluorometer. A
  change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest
  concentration of the compound that prevents this color change.





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A typical workflow for the biological screening of new chemical entities.

### **Future Directions**

**3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine** represents a valuable scaffold for the development of new chemical entities. The bromine atom at the 3-position is a versatile chemical handle that can be utilized for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

Given the potent antitubercular activity of related compounds, future research should focus on:

The synthesis and biological evaluation of a series of derivatives of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.



- Investigation of its activity against a broader panel of bacterial and fungal pathogens.
- Elucidation of its mechanism of action and potential molecular targets.

### Conclusion

**3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine** (CAS: 1335054-56-2) is a heterocyclic compound with significant potential for drug discovery. While data on the specific molecule is limited, the well-established biological activity of the 2,7-dimethylimidazo[1,2-a]pyridine core, particularly in the context of tuberculosis, provides a strong rationale for its further investigation. This guide provides a summary of the available information and outlines a path forward for researchers interested in exploring the therapeutic potential of this and related compounds.

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